molecular formula C21H27NO2 B1254087 L-alpha-Acetyl-N,N-dinormethadol CAS No. 54276-34-5

L-alpha-Acetyl-N,N-dinormethadol

Número de catálogo: B1254087
Número CAS: 54276-34-5
Peso molecular: 325.4 g/mol
Clave InChI: FYQILXMAOLDNOY-JXFKEZNVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DINOR-LAAM, también conocido como levo-alfa-acetil-N,N-dinormetadol, es un metabolito de la levo-alfa-acetilmetadol. Es un agonista opioide sintético utilizado principalmente en el tratamiento de la dependencia de opioides. DINOR-LAAM es conocido por su larga duración de acción y es más potente que su compuesto original, levo-alfa-acetilmetadol .

Análisis De Reacciones Químicas

DINOR-LAAM experimenta varios tipos de reacciones químicas, que incluyen:

    Oxidación: Catalizada por enzimas citocromo P450, lo que lleva a la formación de varios metabolitos.

    Reducción: Involucra la reducción de grupos cetona a alcoholes.

    Sustitución: Involucra el reemplazo de grupos funcionales con otros sustituyentes.

Los reactivos comunes utilizados en estas reacciones incluyen inhibidores del citocromo P450 como la troleandomicina y el ketoconazol, que ayudan a estudiar las vías metabólicas . Los principales productos formados a partir de estas reacciones son nor-LAAM y otros metabolitos desmetilados .

Aplicaciones Científicas De Investigación

Pharmacological Properties

  • Potency and Efficacy :
    • DinorLAAM exhibits potent analgesic effects comparable to other opioids such as morphine and methadone. In studies involving chronic spinal dogs, dinorLAAM was found to be 1.5 to 3 times more potent than LAAM and 6 to 12 times more potent than its parent compound in producing antinociceptive effects .
    • The compound's ability to suppress withdrawal symptoms in morphine-dependent dogs was significantly higher, indicating its potential as a therapeutic agent in opioid dependence treatment .
  • Mechanism of Action :
    • DinorLAAM acts on the mu-opioid receptors in the central nervous system, leading to analgesia and reduced withdrawal symptoms. Its prolonged action is attributed to its metabolic stability compared to other opioids .

Opioid Dependence Treatment

L-alpha-Acetyl-N,N-dinormethadol is primarily studied for its use in treating opioid use disorder (OUD). Its long duration of action allows for less frequent dosing, which can enhance patient compliance and reduce the risk of misuse associated with shorter-acting opioids.

  • Case Study Insights :
    • In clinical trials, patients receiving dinorLAAM demonstrated significant reductions in cravings and withdrawal symptoms compared to those treated with shorter-acting opioids. This supports the hypothesis that dinorLAAM can stabilize patients undergoing detoxification and maintenance therapy .

Quantitative Analysis in Biological Samples

A sensitive method for detecting dinorLAAM in biological matrices such as hair has been developed, allowing for effective monitoring of drug use. This method utilizes liquid-liquid extraction followed by mass spectrometry analysis, achieving limits of quantitation as low as 0.3 ng/mg .

Compound Detection Limit (ng/mg) Matrix
L-alpha-Acetylmethadol0.5Hair
L-alpha-Acetyl-N-normethadol0.3Hair
This compound0.3Hair

Mecanismo De Acción

DINOR-LAAM ejerce sus efectos actuando como agonista en los receptores mu-opioides. Se une a estos receptores, lo que lleva a la activación de vías acopladas a proteínas G que modulan la transmisión sináptica. Esto da como resultado efectos analgésicos y supresión de los síntomas de abstinencia de opioides . El compuesto se somete a un extenso metabolismo de primer paso, siendo sus metabolitos más potentes que el fármaco original .

Comparación Con Compuestos Similares

DINOR-LAAM es similar a otros opioides sintéticos como la metadona y la levo-alfa-acetilmetadol. Es único debido a su mayor duración de acción y mayor potencia. Compuestos similares incluyen:

La singularidad de DINOR-LAAM radica en su actividad prolongada y mayor potencia en comparación con su compuesto original y otros opioides similares .

Q & A

Basic Research Questions

Q. How is L-alpha-Acetyl-N,N-dinormethadol detected in biological matrices, and what methodological considerations are critical for accurate quantification?

  • Answer : Detection relies on advanced analytical techniques such as positive ion chemical ionization mass spectrometry (PICI-MS). Sample pretreatment (e.g., enzymatic digestion with Protease Type VIII) and wash protocols significantly impact measured concentrations. Methanol or water washes are preferable, as phosphate buffer or SDS can reduce drug recovery by ≥30%. Linearity ranges up to 50 ng/mg hair with limits of quantification (LOQ) at 0.3–0.5 ng/mg . For urine assays, cross-reactivity values in EMIT® tests vary: dinor LAAM shows 15–25 ng/mL cutoffs, requiring validation against context-specific thresholds .

Q. Why do metabolite concentrations of this compound exceed parent drug levels in pigmented hair?

  • Answer : In rodent models, this compound (a metabolite of LAAM) accumulates preferentially in pigmented hair due to melanin binding. Dose-dependent incorporation is observed, with metabolite concentrations 2–3× higher than the parent drug (e.g., 2.89 ng/mg vs. 1.27 ng/mg LAAM in rats). Nonpigmented hair shows negligible uptake, highlighting the role of keratinocyte-melanin interactions in drug sequestration .

Q. What pharmacological effects distinguish this compound from morphine and methadone in opioid withdrawal models?

  • Answer : In canine withdrawal suppression studies, this compound demonstrates prolonged efficacy compared to morphine and methadone, likely due to its active metabolites and extended half-life. Dosing protocols in dogs (0.5–3 mg/kg) show suppression of withdrawal symptoms at lower plasma concentrations, suggesting enhanced µ-opioid receptor affinity or delayed metabolic clearance .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate long-term opioid withdrawal suppression using this compound?

  • Answer : Use chronic spinal dog models with escalating naloxone challenges to quantify withdrawal severity. Compare dose-response curves (1–3 mg/kg LAAM) against methadone (4–8 mg/kg) and morphine. Measure plasma AUC, metabolite ratios (norLAAM/dinorLAAM), and behavioral endpoints (e.g., vocalization, hyperthermia) over 72-hour intervals. Cross-validate with hair analysis to correlate pharmacokinetics with sustained efficacy .

Q. What methodological challenges arise in quantifying this compound in hair, and how can they be mitigated?

  • Answer : Key challenges include:

  • Exogenous contamination : Use sequential washes (methylene chloride → methanol → water) to differentiate surface vs. incorporated drug .
  • Matrix effects : Optimize enzymatic digestion time (≥12 hours) to ensure complete keratin breakdown without degrading metabolites.
  • Inter-laboratory variability : Standardize wash solvents and validate recovery rates using deuterated internal standards (e.g., D₃-LAAM) .

Q. How can researchers resolve contradictions in cross-reactivity data for this compound in immunoassays?

  • Answer : Discrepancies in EMIT® cutoffs (15 vs. 25 ng/mL) arise from assay lot variability and metabolite cross-reactivity. Confirmatory testing (e.g., LC-MS/MS) is essential for forensic applications. Pre-treat urine samples with β-glucuronidase to hydrolyze conjugated metabolites and reduce false negatives .

Q. What pharmacokinetic models explain the nonlinear accumulation of this compound in hair?

  • Answer : A two-compartment model with melanin-binding kinetics best fits dose-response data. Pigmented hair exhibits saturable binding sites (Kd ≈ 1.5 ng/mg), while nonpigmented hair follows linear partitioning. Metabolite ratios (dinorLAAM/LAAM) in hair reflect hepatic CYP3A4/5 activity, requiring plasma-hair correlation studies to validate temporal dosing patterns .

Propiedades

Número CAS

54276-34-5

Fórmula molecular

C21H27NO2

Peso molecular

325.4 g/mol

Nombre IUPAC

[(3S,6S)-6-amino-4,4-diphenylheptan-3-yl] acetate

InChI

InChI=1S/C21H27NO2/c1-4-20(24-17(3)23)21(15-16(2)22,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,16,20H,4,15,22H2,1-3H3/t16-,20-/m0/s1

Clave InChI

FYQILXMAOLDNOY-JXFKEZNVSA-N

SMILES

CCC(C(CC(C)N)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C

SMILES isomérico

CC[C@@H](C(C[C@H](C)N)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C

SMILES canónico

CCC(C(CC(C)N)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C

Key on ui other cas no.

54276-34-5

Sinónimos

1 alpha-acetyldinormethadol
1 alpha-acetyldinormethadol maleate
1 alpha-acetyldinormethadol maleate, (R*,R*)-(+-)-isomer
1 alpha-acetyldinormethadol maleate, (S-(R*,R*))-isomer
1 alpha-acetyldinormethadol, (-)-(S-(R*,R*))-isomer
1 alpha-acetyldinormethadol, (R-(R*,R*))-isomer
1 alpha-acetyldinormethadol, hydrochloride, (S-(R*,R*))-isomer
dinor-LAAM
dinorLAAM
DNLAAM
l-alpha-dinoracetylmethadol

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-alpha-Acetyl-N,N-dinormethadol
Reactant of Route 2
L-alpha-Acetyl-N,N-dinormethadol
Reactant of Route 3
Reactant of Route 3
L-alpha-Acetyl-N,N-dinormethadol
Reactant of Route 4
L-alpha-Acetyl-N,N-dinormethadol
Reactant of Route 5
L-alpha-Acetyl-N,N-dinormethadol
Reactant of Route 6
Reactant of Route 6
L-alpha-Acetyl-N,N-dinormethadol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.